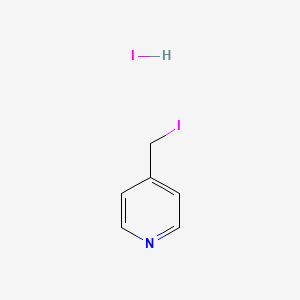

4-(Iodomethyl)pyridine hydroiodide

Description

4-(Iodomethyl)pyridine hydroiodide is a pyridine derivative substituted with an iodomethyl (-CH₂I) group at the para position (4-position) and stabilized as a hydroiodide (HI) salt. Its molecular formula is C₆H₇I₂N, with a molecular weight of 346.94 g/mol (based on structural analogs in ). The compound combines the aromatic pyridine ring with a reactive iodomethyl group, making it useful in alkylation reactions and as a precursor in organic synthesis. The hydroiodide salt form enhances stability and solubility in polar solvents like methanol or water, which is critical for applications in pharmaceutical intermediates or cross-coupling reactions .

Properties

IUPAC Name |

4-(iodomethyl)pyridine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN.HI/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIINCJVOJYANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CI.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139055-59-7 | |

| Record name | 4-(iodomethyl)pyridine hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)pyridine hydroiodide typically involves the iodination of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds as follows:

C6H7N+I2+Oxidizing Agent→C6H7I2N

The product is then purified through recrystallization or other suitable purification techniques to obtain this compound in high yield and purity[2][2].

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process[2][2].

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)pyridine hydroiodide undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methylpyridine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Formation of azidomethylpyridine, thiocyanatomethylpyridine, or aminomethylpyridine.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of methylpyridine derivatives.

Scientific Research Applications

4-(Iodomethyl)pyridine hydroiodide finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)pyridine hydroiodide involves its ability to act as an alkylating agent. The iodomethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This property is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .

Comparison with Similar Compounds

Structural Analogs with Iodine Substituents

a. 4-Iodopyridine (CAS 15854-87-2)

- Molecular Formula : C₅H₄IN

- Molecular Weight : 205.00 g/mol

- Key Differences : Lacks the methylene spacer between iodine and the pyridine ring. This reduces steric bulk but limits its utility in alkylation reactions compared to 4-(iodomethyl)pyridine hydroiodide. The absence of a hydroiodide counterion also reduces solubility in polar solvents .

b. 3-(Iodomethyl)pyridine Hydroiodide (CAS 69966-59-2)

- Molecular Formula : C₆H₇I₂N (same as 4-isomer)

- Positional Isomerism : The iodomethyl group at the 3-position alters electronic distribution and steric accessibility. For example, nucleophilic attack or metal-catalyzed coupling reactions may proceed at different rates or regioselectivity compared to the 4-isomer .

c. 4-Iodo-2-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₃F₃IN

- Key Differences : The electron-withdrawing trifluoromethyl (-CF₃) group at the 2-position significantly decreases electron density on the pyridine ring, enhancing electrophilicity for substitution reactions. In contrast, the iodomethyl group in this compound acts as a leaving group in alkylation or nucleophilic displacement .

Hydrohalide Salts of Pyridine Derivatives

a. 4-Amidinopyridine Hydrochloride

- Molecular Formula : C₆H₈ClN₃

- Key Differences : The hydrochloride (HCl) salt form is less hygroscopic than hydroiodide salts, making it easier to handle in dry conditions. However, hydroiodide salts generally exhibit higher solubility in alcohols and water due to the larger iodide ion’s polarizability .

b. Pyridine Hydroiodide (General)

- Synthesis: Formed via quaternization of pyridine with hydroiodic acid (HI), similar to methods described for quinoline hydroiodides ().

Functional Group and Reactivity Comparison

- Hypervalent Iodine Compounds : Unlike this compound, hypervalent iodine reagents (e.g., ethynyl benziodoxolones) act as electrophilic alkynylation agents due to their three-center, four-electron bonding (). These compounds are more oxidizing and reactive in C–C bond-forming reactions .

Physical Properties and Solubility

- Trends : Hydroiodide salts generally exhibit higher solubility in polar solvents compared to neutral pyridine derivatives. Bulky substituents (e.g., trifluoromethyl) reduce melting points due to disrupted crystal packing .

Biological Activity

4-(Iodomethyl)pyridine hydroiodide is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyridine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, summarizing relevant findings from various studies.

Chemical Structure and Properties

The compound this compound consists of a pyridine ring substituted with an iodomethyl group. Its molecular formula is C6H7I2N, and it is characterized by the presence of iodine, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that halogenated pyridine compounds exhibit notable antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies demonstrate that the compound induces apoptosis in cancer cells via the activation of intrinsic pathways, leading to DNA fragmentation and cell cycle arrest.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 18 | Reactive oxygen species (ROS) generation |

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multidrug-resistant strains highlighted its potential as a therapeutic agent. The compound demonstrated significant antibacterial activity, suggesting it could be a candidate for developing new antibiotics.

Case Study 2: Anticancer Potential

In a recent investigation, the effects of this compound on human breast cancer cells were analyzed. The results indicated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers compared to control groups.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways and cellular signaling. The presence of iodine enhances its lipophilicity, facilitating membrane penetration and subsequent biological interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.